molecular formula C14H21NO B13202600 1-(Benzylamino)-4,4-dimethylpentan-3-one

1-(Benzylamino)-4,4-dimethylpentan-3-one

Cat. No.: B13202600
M. Wt: 219.32 g/mol
InChI Key: AZXGMYYETYBUEY-UHFFFAOYSA-N
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Description

1-(Benzylamino)-4,4-dimethylpentan-3-one is an organic compound that belongs to the class of amines It is characterized by the presence of a benzylamino group attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)-4,4-dimethylpentan-3-one typically involves the reaction of benzylamine with a suitable ketone precursor. One common method is the condensation reaction between benzylamine and 4,4-dimethylpentan-3-one under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the desired reaction pathway.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylamino)-4,4-dimethylpentan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamino ketones, while reduction can produce benzylamino alcohols.

Scientific Research Applications

1-(Benzylamino)-4,4-dimethylpentan-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Benzylamino)-4,4-dimethylpentan-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

    Benzylamine: A simpler compound with a similar benzylamino group but lacking the ketone functionality.

    4,4-Dimethylpentan-3-one: The ketone precursor used in the synthesis of 1-(Benzylamino)-4,4-dimethylpentan-3-one.

Uniqueness: this compound is unique due to the combination of the benzylamino group and the dimethylpentanone backbone, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-(benzylamino)-4,4-dimethylpentan-3-one

InChI

InChI=1S/C14H21NO/c1-14(2,3)13(16)9-10-15-11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3

InChI Key

AZXGMYYETYBUEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CCNCC1=CC=CC=C1

Origin of Product

United States

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